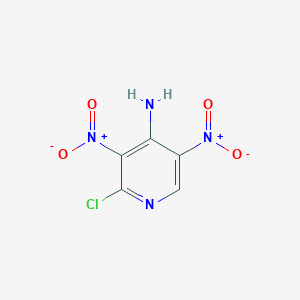

2-Chloro-3,5-dinitropyridin-4-amine

Description

Overview of Pyridine (B92270) Derivatives in Modern Organic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound with the formula C₅H₅N, is a cornerstone of modern organic chemistry. numberanalytics.com Structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom, pyridine exhibits distinct physical and chemical properties. wikipedia.org Its derivatives are ubiquitous, found in natural products like nicotine (B1678760) and vitamin B6, and are crucial components in a vast array of synthetic compounds. nih.gov The presence of the nitrogen atom imparts a weak basicity to the ring and influences its reactivity, making it a versatile building block in organic synthesis. numberanalytics.comwikipedia.org Pyridine scaffolds are frequently employed in the design of pharmaceuticals, agrochemicals, and functional materials due to their ability to engage in various chemical transformations and interactions. numberanalytics.comnih.gov

Significance of Nitropyridines as Electron-Deficient Heterocycles

The introduction of nitro groups onto the pyridine ring dramatically alters its electronic properties, rendering it significantly electron-deficient. pitt.eduuobabylon.edu.iq This electron-withdrawing effect is a consequence of the strong electron-withdrawing nature of the nitro (-NO₂) group. As a result, nitropyridines are generally less reactive towards electrophilic aromatic substitution compared to pyridine itself, which is already less reactive than benzene. wikipedia.orguobabylon.edu.iq Conversely, this electron deficiency makes the pyridine ring highly susceptible to nucleophilic attack. boyer-research.com This characteristic reactivity makes nitropyridines valuable intermediates in the synthesis of a wide range of substituted pyridines, which may not be accessible through other synthetic routes. nih.gov The chemistry of dinitropyridines, in particular, has been an active area of research due to their potential applications as precursors for energetic materials, agrochemicals, and biologically active compounds. researchgate.net

Position of 2-Chloro-3,5-dinitropyridin-4-amine within Dinitropyridine Research Landscape

Within the broader field of dinitropyridine chemistry, 2-Chloro-3,5-dinitropyridin-4-amine holds a specific and important position. It is a highly functionalized pyridine derivative, featuring two nitro groups, a chlorine atom, and an amine group. This combination of substituents makes it a versatile precursor for the synthesis of more complex heterocyclic systems. The presence of the chlorine atom at the 2-position provides a reactive site for nucleophilic substitution, while the amino group at the 4-position and the nitro groups at the 3- and 5-positions modulate the reactivity of the entire molecule. Research involving this compound often focuses on its use as a building block for creating novel materials and biologically active molecules. researchgate.net

Historical Context of Dinitropyridine Synthesis and Reactivity Studies

The study of pyridine and its derivatives dates back to the 19th century, with its initial isolation from coal tar. numberanalytics.com The exploration of nitropyridine chemistry followed as chemists began to investigate the functionalization of the pyridine ring. The synthesis of dinitropyridines has historically been achieved through various nitration reactions, often under harsh conditions due to the deactivated nature of the pyridine ring. pitt.edu Over the years, more refined and selective methods for the synthesis of specific dinitropyridine isomers have been developed. researchgate.net Reactivity studies have largely focused on the nucleophilic substitution reactions that are characteristic of these electron-deficient heterocycles. A significant body of research has been dedicated to understanding the regioselectivity of these reactions and harnessing them for the construction of complex molecular architectures. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,5-dinitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O4/c6-5-4(10(13)14)3(7)2(1-8-5)9(11)12/h1H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMZMIBQIBGLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3,5 Dinitropyridin 4 Amine

Direct Nitration Strategies for Pyridin-4-amines

Direct nitration is a common approach for the synthesis of nitroaromatic compounds. In the context of producing 2-Chloro-3,5-dinitropyridin-4-amine, this strategy involves the nitration of a pre-functionalized pyridine (B92270) ring.

A key precursor for the target compound is 2-chloropyridin-4-amine. The nitration of this starting material is a critical step in the synthetic sequence. The presence of the activating amino group and the deactivating chloro group, along with the inherent reactivity of the pyridine ring, influences the outcome of the nitration reaction.

The nitration of pyridine and its derivatives often requires harsh conditions due to the electron-deficient nature of the pyridine ring, which is further deactivated upon protonation in acidic media. sapub.orgnanobioletters.com A common and effective nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). nanobioletters.comnjit.edu The sulfuric acid acts as a catalyst by protonating the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. njit.edu

For the nitration of substituted pyridines, the reaction conditions must be carefully controlled to achieve the desired product and minimize side reactions. Temperature is a critical parameter, as nitration reactions are highly exothermic. njit.edu Maintaining a low temperature, often between 0°C and 5°C, is crucial to prevent over-nitration and the formation of unwanted byproducts. njit.edu The ratio of nitric acid to sulfuric acid is also an important factor that can influence the reaction's efficiency. njit.edu

One approach to synthesizing a related compound, 2-chloro-4-nitropyridine-N-oxide, involves reacting 2-chloropyridine-N-oxide with a mixture of concentrated nitric acid and sulfuric acid. google.comdissertationtopic.net This intermediate can then be further processed to obtain the desired aminopyridine derivative.

The position of the incoming nitro groups during the nitration of 2-chloropyridin-4-amine is directed by the existing substituents. The amino group at position 4 is a strong activating group and directs electrophilic substitution to the ortho positions (3 and 5). The chloro group at position 2 is a deactivating group but also directs ortho and para. The interplay of these electronic effects determines the regioselectivity of the nitration.

In the case of 2-aminopyridine (B139424), nitration typically yields a mixture of 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, with the 5-nitro isomer being the major product. sapub.org The preference for the 5-position is attributed to both electronic and steric factors. sapub.org For 2-chloropyridin-4-amine, the nitration is expected to occur at the 3 and 5 positions, ortho to the strongly activating amino group.

To optimize the yield of the desired 2-Chloro-3,5-dinitropyridin-4-amine, careful control of reaction parameters is essential. This includes the reaction temperature, the concentration and ratio of the nitrating acids, and the reaction time. researchgate.net Studies on the nitration of similar compounds, such as 2-amino-5-chloropyridine, have shown that optimizing the nitric acid ratio and the "Dehydrating Value of Sulfuric Acid" (D.V.S.) can significantly improve the yield and purity of the nitrated product. njit.edu

The nitration of substituted pyridines can lead to the formation of byproducts and isomeric mixtures. In the nitration of 2-aminopyridine, for instance, both 3-nitro and 5-nitro isomers are formed. sapub.org The separation of these isomers can be challenging and may require techniques such as fractional crystallization or chromatography.

A potential byproduct in the nitration of 2-chloropyridin-4-amine is the formation of N-nitro compounds, such as 2-nitramino-5-chloropyridine from 2-amino-5-chloropyridine. njit.edu These N-nitro compounds can sometimes rearrange to the C-nitro isomers under the reaction conditions. sapub.org The formation of over-nitrated products or oxidation byproducts is also possible, especially under harsh reaction conditions. njit.edu The presence of the chloro substituent can also lead to other side reactions, although the pyridine ring's deactivation generally makes it less susceptible to nucleophilic substitution.

| Reactant | Nitrating Agent | Key Parameters | Products | Byproducts/Isomers |

| 2-Chloropyridin-4-amine | HNO₃/H₂SO₄ | Temperature, Acid Ratio | 2-Chloro-3,5-dinitropyridin-4-amine | Mononitrated isomers, N-nitro compounds, Oxidation products |

| 2-Aminopyridine | HNO₃/H₂SO₄ | Temperature | 2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine | 2-Nitraminopyridine |

| 2-Chloropyridine-N-oxide | HNO₃/H₂SO₄ | Not specified | 2-Chloro-4-nitropyridine-N-oxide | Not specified |

Nitration of 2-Chloropyridin-4-amine Precursors

Alternative Synthetic Routes to Highly Substituted Pyridinamines

Given the potential for low yields and difficult separations in direct nitration, alternative synthetic routes to highly substituted pyridinamines are often explored. One common strategy involves building the pyridine ring from acyclic precursors, which allows for the controlled introduction of substituents. The Hantzsch pyridine synthesis, for example, is a well-known method for preparing substituted pyridines by condensing a β-ketoester, an aldehyde, and ammonia (B1221849). researchgate.net

Another approach involves the functionalization of a pre-existing pyridine ring through a series of reactions. For instance, a starting material like 2-chloro-3-amino-4-methylpyridine (B1178857) can be synthesized from ethyl cyanoacetate (B8463686) and acetone (B3395972) through a multi-step process involving condensation, cyclization, ammonolysis, and Hofmann degradation. patsnap.com This highlights the use of classic organic reactions to build up the desired substitution pattern.

Furthermore, methods for the regioselective functionalization of halogenated pyridines have been developed. For example, the use of 2-chloro-4,5-dibromopyridine and 4-bromo-2-chloro-5-iodopyridine (B12510570) as starting materials allows for the orthogonal functionalization of the pyridine ring, providing access to complex substitution patterns. mdpi.com

Green Chemistry Approaches and Sustainable Synthesis Considerations

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing highly substituted pyridines, several green chemistry approaches are being investigated.

The development of reusable heterogeneous catalysts is another important area of research. For example, copper ferrite (B1171679) (CuFe₂O₄) magnetic nanoparticles have been used as a recyclable catalyst for the synthesis of dihydropyrimidinone derivatives under solvent-free conditions. researchgate.net Similarly, the use of a bifunctional palladium-on-carbon/montmorillonite K-10 catalyst under microwave irradiation has been shown to be effective for the domino cyclization-oxidative aromatization approach to substituted pyridines. organic-chemistry.org

For the synthesis of aminopyridines, flow chemistry offers a promising green alternative to traditional batch processes. Uncatalyzed nucleophilic aromatic substitution (SₙAr) reactions of chloropyridines with amines have been successfully carried out in a continuous-flow reactor at high temperatures, providing the desired aminopyridines in good to excellent yields with short reaction times and reduced side products. researchgate.net

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Shorter reaction times, higher yields, reduced energy consumption. nih.gov |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a product that contains significant portions of all reactants. | Reduced synthetic steps, minimized waste, improved efficiency. nih.govresearchgate.net |

| Heterogeneous Catalysis | Use of catalysts that are in a different phase from the reactants. | Ease of separation and catalyst recycling. researchgate.net |

| Flow Chemistry | Performing reactions in a continuous stream rather than in a batch. | Improved safety, better heat and mass transfer, potential for automation, and reduced waste. researchgate.net |

| Solvent-Free Reactions | Conducting reactions without a solvent. | Reduced environmental impact and simplified work-up. researchgate.net |

Mechanistic Investigations of 2 Chloro 3,5 Dinitropyridin 4 Amine Reactivity

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Role of Activating Nitro Groups in SNAr Reactions

The reactivity of the pyridine (B92270) ring toward nucleophilic attack is dramatically increased by the presence of strong electron-withdrawing groups. clockss.org In 2-Chloro-3,5-dinitropyridin-4-amine, the two nitro groups (-NO₂) at the 3- and 5-positions serve this activating role.

Inductive and Resonance Effects: The nitro groups withdraw electron density from the pyridine ring through both the inductive effect (due to the high electronegativity of nitrogen and oxygen) and the resonance effect.

Stabilization of Intermediate: Crucially, these groups stabilize the negatively charged intermediate formed during the reaction. The negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro groups through resonance, particularly when the nitro group is positioned ortho or para to the site of nucleophilic attack. In this molecule, the 3-nitro group is ortho and the 5-nitro group is para to the C2-chloro position, providing substantial stabilization for the intermediate that would form upon nucleophilic attack at C2.

However, the 4-amino group (-NH₂) is a strong electron-donating group. It pushes electron density into the ring, which generally deactivates the ring towards nucleophilic attack. This creates a competing electronic effect against the activating nitro groups, making precise predictions of reactivity without experimental data difficult.

Formation and Characterization of Meisenheimer σ-Complex Intermediates

The intermediate in an SNAr reaction is known as a Meisenheimer complex or σ-complex. chemicalbook.comechemi.com This is a resonance-stabilized, non-aromatic cyclohexadienyl anion. For 2-Chloro-3,5-dinitropyridin-4-amine, the attack of a nucleophile (Nu⁻) at the C2 carbon would lead to the formation of such a complex.

The stability of this Meisenheimer complex is key to the reaction's feasibility. The strong electron-withdrawing nitro groups are essential for stabilizing this intermediate. echemi.com In analogous systems, such as the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, the formation of a Meisenheimer σ-complex is inferred from kinetic data. researchgate.net Characterization of these transient species, if they are stable enough to be detected, is typically performed using spectroscopic techniques like NMR and UV-Vis spectroscopy, which can reveal their unique electronic and structural features. echemi.com

Kinetic and Thermodynamic Parameters of SNAr Reactions

Kinetic and thermodynamic parameters provide quantitative insight into a reaction's mechanism and energy profile. To date, values for activation enthalpy (ΔH‡), activation entropy (ΔS‡), and the free energy of activation (ΔG‡) have not been published for reactions involving 2-Chloro-3,5-dinitropyridin-4-amine.

For context, studies on the reaction of the related compound 2-chloro-3,5-dinitropyridine with substituted anilines have been conducted. researchgate.net The data from that study, while not applicable to the target compound, illustrates the type of information that would be sought.

Free Energies of Activation (ΔG‡)This parameter combines the enthalpic and entropic contributions and directly relates to the reaction rate. A lower ΔG‡ corresponds to a faster reaction.

Should research be conducted on 2-Chloro-3,5-dinitropyridin-4-amine, the following table outlines the kind of data that would be generated.

| Parameter | Description | Expected Influence on Reactivity |

| ΔH‡ | Activation Enthalpy | The energy barrier to form the transition state. |

| ΔS‡ | Activation Entropy | The change in molecular order during activation. |

| ΔG‡ | Gibbs Free Energy of Activation | The overall kinetic barrier determining the reaction rate. |

Substituent Effects and Linear Free Energy Relationships (e.g., Hammett Plots, ρ values)

The electronic nature of substituents on a nucleophile significantly influences the rate of SNAr reactions with activated chloro-pyridines. This relationship can be quantified using linear free energy relationships, such as the Hammett equation, which correlates reaction rates with substituent constants (σ).

In a study of the reaction of 2-chloro-3,5-dinitropyridine with a series of meta- and para-substituted anilines in methanol (B129727) at various temperatures, a strong correlation between the logarithm of the second-order rate constants (log k₂) and the Hammett substituent constants (σ) was observed. This resulted in large negative ρ values, ranging from -3.75 to -3.16, indicating a substantial buildup of positive charge on the aniline (B41778) nitrogen in the transition state. Such high negative ρ values are characteristic of SNAr reactions where the formation of the Meisenheimer complex is the rate-determining step.

Table 1: Hammett Correlation Data for the Reaction of 2-Chloro-3,5-dinitropyridine with Substituted Anilines in Methanol

| Temperature (°C) | ρ Value | Correlation Coefficient (r) |

| 25 | -3.75 | 0.998 |

| 30 | -3.58 | 0.997 |

| 35 | -3.42 | 0.996 |

| 40 | -3.28 | 0.995 |

| 45 | -3.16 | 0.994 |

This interactive table summarizes the Hammett ρ values and their correlation coefficients at different temperatures for the reaction of 2-chloro-3,5-dinitropyridine with various substituted anilines.

Solvent Effects on Reaction Pathways and Rates

The solvent plays a crucial role in the kinetics and mechanism of SNAr reactions. The polarity, hydrogen-bonding ability, and specific solvation interactions of the solvent can significantly alter reaction rates and even shift the reaction pathway.

For the reaction of 2-chloro-3,5-dinitropyridine with aniline, the second-order rate constants were found to be highly dependent on the solvent composition. In mixed binary solvents like dimethylformamide (DMF)-water and acetonitrile (B52724) (AN)-water, the rate coefficient changes non-linearly with the solvent composition. The influence of the solvent can be analyzed using multiparameter models like the Kamlet-Taft equation, which dissects the solvent's effect into contributions from its hydrogen-bond donating ability (α), hydrogen-bond accepting ability (β), and polarity/polarizability (π*).

In the hydrolysis of 2-chloro-3,5-dinitropyridine, which can proceed via an SN(ANRORC) mechanism, the solvent has a profound effect on the rates of formation and disappearance of the open-chain intermediate. researchgate.net The addition of organic solvents to water generally has opposing effects on these rates, leading to a significant accumulation of the intermediate in some solvent mixtures. researchgate.net For instance, the ratio of the rate of formation to the rate of disappearance of the intermediate increases dramatically from 8 in pure water to over 1000 in 80% tetrahydrofuran. researchgate.net This highlights the complexity of solvent effects, which cannot be explained by a single solvent parameter like dielectric constant alone. researchgate.net

Addition-Elimination Pathways

The most common mechanism for nucleophilic aromatic substitution on electron-deficient rings like dinitropyridines is the addition-elimination (SNAr) pathway. This mechanism proceeds in two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

For the reaction of 2-chloro-3,5-dinitropyridine with anilines, the large negative ρ values from Hammett plots strongly support an SNAr mechanism where the formation of the Meisenheimer complex is the rate-determining step. The two nitro groups and the ring nitrogen atom effectively stabilize the negative charge of the intermediate through resonance, facilitating its formation.

SN(ANRORC) Mechanisms (Addition of Nucleophile, Ring Opening, Ring Closure)

An alternative to the SNAr pathway is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. This mechanism is particularly relevant for certain heterocyclic systems and has been observed in the reactions of 2-chloro-3,5-dinitropyridine. researchgate.netrsc.orgclockss.org

The key feature of the SN(ANRORC) mechanism is the opening of the pyridine ring following the initial nucleophilic attack. The open-chain intermediate can then undergo recyclization to form the substitution product. Evidence for this mechanism often comes from isotopic labeling studies, where scrambling of ring atoms is observed. rsc.orgclockss.org

In the hydrolysis of 2-chloro-3,5-dinitropyridine, the reaction proceeds via an SN(ANRORC) pathway, leading to the formation of 3,5-dinitropyridin-2-one. researchgate.net The presence of an open-chain intermediate has been kinetically demonstrated, and its stability is highly dependent on the solvent system. researchgate.net While specific studies on 2-chloro-3,5-dinitropyridin-4-amine are lacking, the potential for an SN(ANRORC) mechanism should be considered, especially with strong nucleophiles or under conditions that favor ring opening.

Reductive Transformations and Associated Mechanisms

The nitro groups of 2-chloro-3,5-dinitropyridin-4-amine are susceptible to reduction, which can lead to a variety of products depending on the reducing agent and reaction conditions. Common reducing agents for nitroarenes include catalytic hydrogenation (e.g., H₂/Pd-C), metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl), and metal hydrides.

The reduction of dinitropyridines can be complex. For instance, the reduction of 2-methylamino-3,5-dinitropyridine with sodium borohydride (B1222165) leads to a tetrahydro-reduction product. rsc.org The mechanism of this reduction was elucidated using sodium borodeuteride and deuterium (B1214612) oxide as the solvent, revealing the stereochemistry and tautomeric structure of the product. rsc.org

Catalytic hydrogenation is a common method for the reduction of nitro groups to amines. For dinitropyridines, selective reduction of one nitro group over the other can sometimes be achieved by careful choice of catalyst and reaction conditions. The reduction of both nitro groups would lead to the corresponding diaminopyridine derivative. Given the presence of a chloro substituent, reductive dehalogenation could also be a competing reaction, especially with certain catalysts like palladium on carbon.

Comparative Mechanistic Studies with Related Dinitropyridine Isomers

The reactivity of dinitropyridine isomers can vary significantly depending on the position of the nitro groups and the leaving group. The electron-withdrawing nitro groups activate the ring towards nucleophilic attack, and their position relative to the leaving group is critical.

In general, for SNAr reactions, the activating effect of a nitro group is most pronounced when it is ortho or para to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer complex through resonance. A meta-nitro group provides less stabilization, primarily through an inductive effect.

Synthetic Transformations and Derivatization Strategies Utilizing 2 Chloro 3,5 Dinitropyridin 4 Amine

Amination Reactions and Formation of Substituted Pyridinediamines

The presence of the chloro group on the pyridine (B92270) ring of 2-chloro-3,5-dinitropyridin-4-amine makes it susceptible to amination reactions. This process involves the displacement of the chlorine atom by an amino group, leading to the formation of substituted pyridinediamines. For instance, the reaction of 2-chloro-3,5-dinitropyridine (B146277) with liquid ammonia (B1221849) can lead to amination. researchgate.net The position of this amination can be temperature-dependent, with addition at the C-4 position being kinetically controlled at lower temperatures (-60°C), while addition at the C-6 position is favored at slightly higher temperatures (-40°C), leading to the thermodynamically more stable product. researchgate.net

Furthermore, amination can be a key step in the synthesis of various derivatives. For example, starting from 2-chloropyridin-4-amine, a one-step dinitration followed by nucleophilic substitution with ammonia can yield 4-amino-3,5-dinitropyridine (B1331386) derivatives. researchgate.net This highlights the utility of amination in creating a diverse range of substituted pyridine compounds.

Halogen Exchange and Other Halogenation/Dehalogenation Reactions

While specific examples of halogen exchange directly on 2-chloro-3,5-dinitropyridin-4-amine are not extensively detailed in the provided context, the general reactivity of chloropyridines suggests the possibility of such transformations. For instance, nucleophilic substitution reactions with potassium fluoride (B91410) could potentially replace the chlorine atom with fluorine. researchgate.net

Iodination of related compounds, such as 2-chloropyridin-4-amine, can be achieved using iodine monochloride in acetic acid, demonstrating that halogenation of the pyridine ring is a feasible synthetic route. chemicalbook.com

Functionalization through Nucleophilic Displacement of Chlorine and Nitro Groups

The electron-withdrawing nature of the two nitro groups significantly activates the pyridine ring of 2-chloro-3,5-dinitropyridin-4-amine for nucleophilic aromatic substitution (SNAr) reactions. georganics.sk This allows for the displacement of both the chlorine atom and, under certain conditions, the nitro groups by a variety of nucleophiles.

Reactions with Various Nucleophiles (e.g., O-, N-, S-nucleophiles, carbon nucleophiles)

The chlorine atom at the 2-position is a good leaving group and can be readily displaced by various nucleophiles.

N-Nucleophiles: Reactions with amines, such as aniline (B41778) and its derivatives, proceed via an SNAr mechanism to form 2-anilino-3,5-dinitropyridine derivatives. researchgate.net The kinetics of these reactions have been studied, indicating the formation of a Meisenheimer σ-complex intermediate. researchgate.net Liquid ammonia can also act as a nucleophile, leading to amination. researchgate.netacs.org Other nitrogen nucleophiles like sodium azide (B81097) and 4-nitroimidazole (B12731) have also been successfully employed in substitution reactions. researchgate.net

O-Nucleophiles: While specific examples with 2-chloro-3,5-dinitropyridin-4-amine are not provided, related compounds like pentachloropyridine (B147404) react with O-bidentate nucleophiles. acs.org

S-Nucleophiles: Reactions with thiols can lead to the substitution of the nitro group. nih.gov For example, 2-methyl- and 2-(2-arylvinyl)-3-nitropyridines react with thiols to selectively substitute the 3-nitro group. nih.gov

Carbon Nucleophiles: In some cases, carbon nucleophiles can react with nitropyridines, leading to dearomatization of the pyridine ring through the formation of 1,2- or 1,4-addition products. nih.gov

The table below summarizes the outcomes of reactions with various nucleophiles.

| Nucleophile Category | Specific Nucleophile | Starting Material (if not 2-chloro-3,5-dinitropyridin-4-amine) | Product Type |

| N-Nucleophiles | Anilines | 2-chloro-3,5-dinitropyridine | 2-anilino-3,5-dinitropyridine derivatives |

| Liquid Ammonia | 2-chloro-3,5-dinitropyridine | 2-amino-3,5-dinitropyridine | |

| Sodium Azide | Dinitrated 2-chloropyridin-4-amine derivative | 4-amino-3,5-dinitropyridine derivative | |

| S-Nucleophiles | Thiols | 2-methyl-3,5-dinitropyridine | 2-methyl-5-nitro-3-(organothio)pyridine |

| O-Nucleophiles | Not specified | Pentachloropyridine | Products of reaction with O-bidentate nucleophiles |

| Carbon Nucleophiles | Not specified | 3-R-5-nitropyridines | 1,2- or 1,4-addition products |

Selective Reductions of Nitro Groups to Amino Groups

The nitro groups on the pyridine ring can be selectively reduced to amino groups, providing another avenue for functionalization. georganics.sk This transformation is crucial as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com

Common methods for nitro group reduction include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is an effective method. masterorganicchemistry.comcommonorganicchemistry.com

Metal/Acid Systems: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are widely used. masterorganicchemistry.comcommonorganicchemistry.com

Other Reagents: Tin(II) chloride (SnCl2) offers a mild reduction, and sodium borohydride (B1222165) (NaBH4) in the presence of transition metal complexes like Ni(PPh3)4 can also be employed. commonorganicchemistry.comjsynthchem.com

The choice of reducing agent can be critical for achieving selectivity, especially in polynitro compounds. For instance, in the presence of a hydroxy or alkoxy group, the ortho nitro group is preferentially reduced. stackexchange.com Similarly, in nitro derivatives of aniline, the nitro group ortho to the amino group is more readily reduced. stackexchange.com

Cyclization Reactions and Formation of Fused Heterocyclic Systems

The functional groups present in 2-chloro-3,5-dinitropyridin-4-amine and its derivatives can participate in intramolecular reactions to form fused heterocyclic systems. These reactions are of significant interest for the synthesis of novel compounds with potential biological activities.

Synthesis of Thiazolo[5,4-b]pyridines

A key application of 2-chloro-3,5-dinitropyridin-4-amine derivatives is in the synthesis of thiazolo[5,4-b]pyridines. nih.govnih.govresearchgate.net This scaffold is found in various kinase inhibitors. nih.gov The synthesis often involves a sequence of reactions starting from a substituted chloropyridine.

One synthetic route involves the reaction of a 3-amino-2-chloropyridine (B31603) derivative with potassium thiocyanate (B1210189) to form an aminothiazole. nih.gov Subsequent reduction of a nitro group can lead to an intermediate that undergoes intramolecular cyclization to form the thiazolo[5,4-b]pyridine (B1319707) skeleton. nih.gov Another approach involves a one-step synthesis from a chloronitropyridine and a thioamide or thiourea. researchgate.net

For example, 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine, derived from 2,4-dichloro-3-nitropyridine, can be reduced with iron powder in acetic acid. This reduction of the nitro group is followed by an in-situ intramolecular cyclization to construct the thiazolo[5,4-b]pyridine ring system. nih.gov

Synthesis of Imidazo[4,5-b]pyridines

The synthesis of the imidazo[4,5-b]pyridine scaffold from 2-Chloro-3,5-dinitropyridin-4-amine is not explicitly documented in readily available scientific literature. However, established synthetic routes using structurally related nitropyridines provide a clear and plausible pathway for this transformation. The core requirement for forming the imidazole (B134444) ring is the presence of vicinal diamines on the pyridine core (i.e., a 1,2-diamine arrangement).

For 2-Chloro-3,5-dinitropyridin-4-amine, this would necessitate the selective reduction of the nitro group at the C3 position to an amine, yielding a putative 2-chloro-5-nitro-3,4-diaminopyridine intermediate. This diamine could then undergo cyclization with a suitable one-carbon electrophile (such as an aldehyde, formic acid, or an orthoester) to form the fused imidazole ring.

A highly efficient, related procedure starts from 2-chloro-3-nitropyridine, which undergoes a tandem sequence involving:

Nucleophilic aromatic substitution (SNAr) at the C2 position with a primary amine.

In-situ reduction of the nitro group at C3 to form a 2,3-diaminopyridine (B105623) derivative.

Subsequent heteroannulation (cyclization) with an aldehyde to furnish the final imidazo[4,5-b]pyridine product. researchgate.net

This tandem approach in an H₂O-IPA medium is noted for its efficiency and greener reaction conditions. researchgate.net While this specific sequence starts with a different substrate, the principles of nitro group reduction followed by cyclization are directly applicable. The synthesis of 2-(substituted-phenyl)imidazo[4,5-b]pyridines has also been achieved by reacting 2,3-diaminopyridine with sodium bisulfite adducts of corresponding benzaldehydes. nih.gov

Table 1: Representative Conditions for Imidazo[4,5-b]pyridine Synthesis from Related Precursors

| Starting Material | Reagents & Conditions | Product Type | Reference |

| 2-Chloro-3-nitropyridine | 1. Primary amine, 80°C2. Zn, HCl, 80°C3. Aldehyde, 85°C | 3-Alkyl-2-aryl-3H-imidazo[4,5-b]pyridine | researchgate.net |

| 2,3-Diaminopyridine | Ar-CHO, Na₂S₂O₅ | 2-Aryl-imidazo[4,5-b]pyridine | nih.gov |

Synthesis of Triazolo[1,5-a]pyridines

Direct synthesis of triazolo[1,5-a]pyridines from 2-Chloro-3,5-dinitropyridin-4-amine is not described in the surveyed literature. Standard synthetic strategies for the researchgate.netnih.govorganic-chemistry.orgtriazolo[1,5-a]pyridine ring system typically begin with 2-aminopyridine (B139424) derivatives. organic-chemistry.org These methods involve the reaction of the 2-amino group with reagents that can provide the remaining two nitrogen atoms and one carbon atom of the triazole ring, followed by cyclization. organic-chemistry.orgmdpi.com

A plausible, though undocumented, pathway for utilizing 2-Chloro-3,5-dinitropyridin-4-amine would involve leveraging its activated 2-chloro substituent. This route would likely proceed via:

Nucleophilic substitution: Reaction with hydrazine (B178648) (H₂NNH₂) to displace the chloride, forming a 2-hydrazinyl-3,5-dinitropyridin-4-amine intermediate. This reaction is analogous to the palladium-catalyzed addition of hydrazides to 2-chloropyridine, which is a known method for preparing precursors to the isomeric researchgate.netnih.govorganic-chemistry.orgtriazolo[4,3-a]pyridines. organic-chemistry.org

Cyclization: The resulting hydrazinylpyridine could then be cyclized with a one-carbon synthon, such as trifluoroacetic anhydride (B1165640) or an orthoester, to construct the fused 1,2,4-triazole (B32235) ring. organic-chemistry.org

Various methods highlight the versatility of forming this scaffold, including copper-catalyzed oxidative coupling, PIFA-mediated annulation of N-(pyridin-2-yl)benzimidamides, and catalyst-free microwave-mediated tandem reactions of enaminonitriles with benzohydrazides. organic-chemistry.orgmdpi.com

Table 2: General Synthetic Approaches for the researchgate.netnih.govorganic-chemistry.orgTriazolo[1,5-a]pyridine Scaffold

| Precursor Type | Key Reagents/Reaction | Reference |

| 2-Aminopyridines | Cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride | organic-chemistry.org |

| N-(Pyridin-2-yl)benzimidamides | PIFA-mediated intramolecular annulation (oxidative N-N bond formation) | organic-chemistry.org |

| Enaminonitriles | Tandem reaction with benzohydrazides under microwave conditions | mdpi.com |

| 2-Chloropyridine | Pd-catalyzed addition of hydrazides, followed by dehydration | organic-chemistry.org |

Formation of Other Polycyclic Heterocycles

The reactive sites on 2-Chloro-3,5-dinitropyridin-4-amine—namely the nucleophilic 4-amino group, the electrophilic C2 position bearing a labile chloro group, and the reducible nitro groups—theoretically permit its use as a building block for a variety of other polycyclic heterocyclic systems. For instance, condensation reactions involving the 4-amino group and a 1,3-dielectrophile could lead to fused six-membered rings. However, specific examples of such transformations starting from 2-Chloro-3,5-dinitropyridin-4-amine to form other polycyclic systems (beyond those discussed above) are not prevalent in the reviewed scientific literature.

Esterification and Condensation Reactions as a Condensing Agent

There is no evidence in the scientific literature to suggest that 2-Chloro-3,5-dinitropyridin-4-amine functions as a condensing agent for esterification or condensation reactions. Condensing agents are reagents designed to activate a carboxylic acid towards nucleophilic attack by an alcohol or an amine, thereby facilitating the formation of an ester or amide bond.

Prominent classes of condensing agents include:

Carbodiimides (e.g., EDC), which form an O-acylisourea intermediate. tcichemicals.com

Onium salts (e.g., phosphonium (B103445) or uronium salts).

Pyridinium-based reagents like the Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), which activates the carboxylate by forming a pyridinium (B92312) ester. tcichemicals.com

Triazine derivatives such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), which form a highly reactive triazinyl ester. nih.gov

The structure of 2-Chloro-3,5-dinitropyridin-4-amine does not align with the known mechanistic profiles of established condensing agents. Its inherent nucleophilic amino group would likely interfere with the desired reaction pathway, potentially leading to self-condensation or other unwanted side reactions rather than promoting the desired esterification or amidation.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical chemistry investigations published for the compound “2-Chloro-3,5-dinitropyridin-4-amine” that would allow for the creation of the requested article.

While computational studies exist for structurally related compounds, such as 2-chloro-3,5-dinitropyridine, the strict requirement to focus solely on "2-Chloro-3,5-dinitropyridin-4-amine" prevents the use of this information, as it would not be scientifically accurate for the specified molecule.

Therefore, it is not possible to generate the requested article with a professional, authoritative, and scientifically accurate tone that adheres to the provided outline due to the lack of source material on this specific chemical compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Exploration of Potential Energy Surfaces and Torsional Motions (e.g., NO₂ group)

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. Exploring the PES is crucial for understanding conformational preferences, rotational barriers, and reaction pathways. For 2-Chloro-3,5-dinitropyridin-4-amine, the torsional motions of the nitro (NO₂) groups are of particular interest due to their significant electronic and steric effects.

The reactivity of the closely related precursor, 2-chloro-3,5-dinitropyridine (B146277), during amination offers indirect but significant insight into the potential energy surface. The reaction with liquid ammonia (B1221849) shows a remarkable dependence on temperature for the site of nucleophilic addition. researchgate.net

At -60°C, the addition of ammonia occurs kinetically at the C-4 position.

At -40°C, the addition is strongly favored at the C-6 position, leading to the thermodynamically more stable adduct. researchgate.net

This temperature-dependent regioselectivity suggests a complex potential energy surface where the reaction pathways for attack at C-4 and C-6 have different activation barriers. The C-4 adduct is the kinetically controlled product, implying a lower activation energy barrier for its formation. In contrast, the C-6 adduct is the thermodynamically controlled product, indicating it represents a more stable energy minimum on the PES. researchgate.net

While specific studies on the torsional barriers of the NO₂ groups in 2-Chloro-3,5-dinitropyridin-4-amine are not detailed in the available literature, these groups are known to influence the electronic distribution and steric environment of the pyridine (B92270) ring. The orientation of the NO₂ groups affects their resonance and inductive electron-withdrawing capabilities, which in turn modulates the electrophilicity of the carbon atoms in the ring, influencing reaction pathways as seen in the amination of its precursor.

| Reaction Condition | Favored Addition Site | Product Type | Implication for PES |

| Liquid NH₃ at -60°C | C-4 | Kinetically Controlled | Lower activation energy barrier |

| Liquid NH₃ at -40°C | C-6 | Thermodynamically Controlled | More stable energy minimum |

Molecular Dynamics Simulations

Based on the conducted search of available scientific literature, no specific studies focused on the molecular dynamics (MD) simulations of 2-Chloro-3,5-dinitropyridin-4-amine could be retrieved. While MD simulations are used to study the behavior of similar chemical structures, dedicated research on this particular compound is not presently available in the public domain. researchgate.netnih.gov

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of chemical reactions. These methods can calculate various molecular properties and reactivity descriptors that govern the behavior of a molecule in a reaction.

For nitro-substituted aromatic compounds, computational approaches can predict sites susceptible to nucleophilic attack by analyzing the distribution of electrostatic potential and the energies of frontier molecular orbitals (HOMO and LUMO). In the case of the precursor 2-chloro-3,5-dinitropyridine, the strong electron-withdrawing nature of the two nitro groups and the chlorine atom makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net

The amination of 2-chloro-3,5-dinitropyridine into 2-amino-3,5-dinitropyridine proceeds via an SN(AE) process, avoiding ring-opening. researchgate.net Computational studies on related systems, such as polynitro-bispyridines, have utilized DFT calculations at the B3LYP/6-31G** level to analyze their structure and properties. researchgate.net Such calculations can determine atomic charges, showing which carbon atoms are the most electrophilic and therefore the most likely sites for nucleophilic attack. The observed regioselectivity in the amination of the precursor at C-4 or C-6 depending on temperature is a direct reflection of the subtle electronic differences at these positions, which can be quantified by computational models. researchgate.net

The electrophilicity of a compound can be quantified and predicted. Methodologies exist to correlate computationally derived parameters, like the global electrophilicity index (ω), with experimentally determined electrophilicity parameters (E). nih.gov While a specific calculation for 2-Chloro-3,5-dinitropyridin-4-amine is not available, this approach allows for the ranking of reactivity across a series of related compounds.

| Computational Method | Predicted Property | Application to Reactivity/Selectivity |

| DFT (e.g., B3LYP/6-31G**) | Atomic Charges, Electrostatic Potential | Identifies most electrophilic sites for nucleophilic attack. researchgate.netresearchgate.net |

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO Energy Gap | Predicts the ease of chemical reaction; a smaller gap often implies higher reactivity. |

| Linear Free Energy Relationships (LFER) | Electrophilicity Parameter (E) | Quantifies and predicts the electrophilic reactivity of the molecule. nih.gov |

Advanced Analytical Spectroscopic Characterization in Research

Vibrational Spectroscopy (FTIR, FT-Raman) in Mechanistic Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for probing the structural features and bonding arrangements within a molecule. In the context of 2-Chloro-3,5-dinitropyridin-4-amine, these methods are instrumental in identifying characteristic functional groups and tracking their transformations during chemical reactions, thereby providing mechanistic insights.

The FTIR and FT-Raman spectra of aminopyridine derivatives are well-characterized. For instance, studies on related compounds such as 2-amino-5-chloropyridine have provided detailed assignments of vibrational modes. researchgate.netnih.gov Based on these analogous systems, the expected vibrational frequencies for 2-Chloro-3,5-dinitropyridin-4-amine can be predicted. The presence of the amino group (-NH2) would give rise to characteristic symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine (B92270) ring are expected above 3000 cm⁻¹.

The nitro groups (-NO2) are strong absorbers in the infrared spectrum, with characteristic asymmetric and symmetric stretching vibrations typically appearing in the ranges of 1500-1570 cm⁻¹ and 1300-1360 cm⁻¹, respectively. The C-Cl stretching vibration is generally observed in the lower frequency region, often between 600 and 800 cm⁻¹. The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations.

By monitoring changes in the positions and intensities of these vibrational bands during a reaction, researchers can deduce the mechanistic pathway. For example, the disappearance or shift of the bands associated with the nitro groups could indicate their reduction or substitution. Similarly, changes in the C-Cl stretching frequency would be indicative of reactions involving the chlorine substituent.

Table 1: Predicted Prominent Vibrational Frequencies for 2-Chloro-3,5-dinitropyridin-4-amine

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | > 3000 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1360 |

| Pyridine Ring | Ring Stretching | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Reaction Monitoring

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

UV-Vis spectroscopy is a valuable tool for reaction monitoring. As the structure of 2-Chloro-3,5-dinitropyridin-4-amine changes during a chemical reaction, its electronic structure and, consequently, its UV-Vis spectrum will also change. By tracking the disappearance of the reactant's absorption bands and the appearance of the product's bands over time, the kinetics of the reaction can be determined. For instance, in a reaction where a nitro group is reduced to an amino group, a significant change in the UV-Vis spectrum would be expected due to the alteration of the electronic properties of the substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For the analysis of 2-Chloro-3,5-dinitropyridin-4-amine and its reaction products, a suite of NMR experiments, including ¹H NMR and ¹³C NMR, would be employed.

In the ¹H NMR spectrum of 2-Chloro-3,5-dinitropyridin-4-amine, the protons of the amino group would likely appear as a broad singlet. The pyridine ring has one proton, and its chemical shift would be influenced by the electron-withdrawing effects of the chloro and dinitro substituents. Based on data for similar compounds like 4-Amino-2-chloro-3-nitropyridine, the ring proton is expected to appear in the downfield region of the spectrum. chemicalbook.com

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the pyridine ring. The chemical shifts of these carbons would be highly dependent on the attached substituents. The carbon atom attached to the chlorine would be expected at a certain chemical shift, while those attached to the nitro groups and the amino group would also have characteristic chemical shifts.

When 2-Chloro-3,5-dinitropyridin-4-amine undergoes a reaction, NMR spectroscopy is crucial for identifying the structure of the product. For example, if the chlorine atom is substituted by another group, the chemical shifts of the adjacent carbon and proton will change significantly. Similarly, the reduction of a nitro group to an amino group would lead to a dramatic upfield shift of the attached carbon's signal and would introduce new N-H proton signals. Two-dimensional NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, providing unambiguous structural assignments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 2-Chloro-3,5-dinitropyridin-4-amine

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Pyridine C-H | 8.0 - 9.0 |

| ¹H | Amino (-NH₂) | 5.0 - 8.0 (broad) |

| ¹³C | Pyridine C-Cl | 140 - 155 |

| ¹³C | Pyridine C-NO₂ | 145 - 160 |

| ¹³C | Pyridine C-NH₂ | 150 - 165 |

| ¹³C | Pyridine C-H | 110 - 130 |

Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This is a critical step in the identification of unknown compounds and the confirmation of the products of a chemical reaction.

For 2-Chloro-3,5-dinitropyridin-4-amine, HRMS would be used to determine its exact mass and, from that, its molecular formula (C₅H₃ClN₄O₄). This provides a high degree of confidence in the identity of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecule would likely fragment in predictable ways, such as the loss of a nitro group or a chlorine atom, and the masses of these fragments can be used to piece together the structure of the parent molecule.

HRMS is also an effective tool for reaction monitoring. By analyzing samples from a reaction mixture at different time points, the disappearance of the reactant ion and the appearance of the product ion(s) can be tracked. This can be done with high sensitivity and specificity, even in complex mixtures. For example, if 2-Chloro-3,5-dinitropyridin-4-amine is undergoing a substitution reaction where the chlorine atom is replaced by a hydroxyl group, HRMS would be able to distinguish between the starting material (containing chlorine) and the product (containing an additional oxygen and hydrogen and lacking chlorine) based on their highly accurate masses.

X-ray Crystallography for Solid-State Structure Determination

To perform X-ray crystallography on 2-Chloro-3,5-dinitropyridin-4-amine, a single crystal of suitable quality must first be grown. Once a suitable crystal is obtained, it is irradiated with X-rays, and the diffraction pattern is collected and analyzed. The resulting electron density map is used to build a model of the molecule's structure.

Role of 2 Chloro 3,5 Dinitropyridin 4 Amine As a Versatile Synthetic Building Block in Academic Research

Precursor to Functionalized N-Heterocyclic Scaffolds

The structure of 2-Chloro-3,5-dinitropyridin-4-amine is primed for the synthesis of a wide array of functionalized N-heterocyclic scaffolds. The pyridine (B92270) ring is highly electron-deficient due to the presence of two nitro groups, which strongly activate the ring towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the 2-position serves as an excellent leaving group, providing a reactive site for the introduction of various functionalities.

The 4-amino group, being an electron-donating group, would somewhat temper the extreme electron deficiency of the ring compared to its precursor, 2-Chloro-3,5-dinitropyridine (B146277). However, the combined electron-withdrawing power of the two nitro groups would still dominate, ensuring the C2 and C6 positions remain highly electrophilic. This allows for controlled, regioselective reactions with a diverse range of nucleophiles.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Potential Product Scaffold |

|---|---|---|

| O-Nucleophiles | Sodium methoxide | 2-Methoxy-3,5-dinitropyridin-4-amine |

| N-Nucleophiles | Ammonia (B1221849), primary/secondary amines | Diaminopyridine derivatives |

| S-Nucleophiles | Sodium thiophenoxide | 2-(Phenylthio)-3,5-dinitropyridin-4-amine |

The amino group at the 4-position can also be a site for further functionalization, such as acylation or alkylation, adding another layer of complexity and allowing for the creation of even more diverse molecular architectures.

Intermediates for Advanced Organic Synthesis Methodologies

The unique electronic properties of 2-Chloro-3,5-dinitropyridin-4-amine make it a valuable intermediate for developing and refining advanced organic synthesis methodologies. Its highly activated system is ideal for studying the kinetics and mechanisms of nucleophilic aromatic substitution reactions. researchgate.netucl.ac.uk

For instance, the reaction of the parent compound, 2-chloro-3,5-dinitropyridine, with liquid ammonia has been shown to proceed via an SN(AE) mechanism, with the position of nucleophilic addition being temperature-dependent. researchgate.net Similar detailed mechanistic studies on 2-Chloro-3,5-dinitropyridin-4-amine could provide deeper insights into the subtle electronic and steric effects governing these transformations.

Furthermore, the presence of multiple reactive sites (the C2-chloro group, the nitro groups, and the amino group) allows for its use in tandem or cascade reactions, where multiple bonds are formed in a single operation. This contributes to the development of more efficient and atom-economical synthetic routes.

Contribution to Heterocyclic Chemistry Advancement

The synthesis and subsequent reactions of 2-Chloro-3,5-dinitropyridin-4-amine would significantly contribute to the broader field of heterocyclic chemistry. Pyridine and its derivatives are fundamental components of many pharmaceuticals, agrochemicals, and materials. chempanda.com The ability to synthesize highly functionalized pyridines from a versatile starting material like 2-Chloro-3,5-dinitropyridin-4-amine is of great importance.

The resulting dinitropyridine derivatives could serve as precursors for further transformations. For example, the reduction of the nitro groups can lead to diaminopyridines, which are themselves important building blocks for constructing fused heterocyclic systems like imidazopyridines or pyrrolopyridines. These scaffolds are prevalent in biologically active molecules.

Development of Novel Synthetic Pathways

The reactivity of 2-Chloro-3,5-dinitropyridin-4-amine opens the door to the development of novel synthetic pathways. The displacement of the C2-chloro group is the most probable initial reaction. However, under certain conditions, it might be possible to achieve substitution at the C6 position or even displacement of a nitro group, although the latter is generally less favorable.

The amino group can also direct reactions. For example, it could be diazotized and subsequently replaced with a variety of other functional groups, a common strategy in aromatic chemistry. This would dramatically expand the range of accessible derivatives from this single precursor.

Table 2: Potential Transformations of Functional Groups

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Nitro Groups | Reduction | Diaminopyridine derivative |

| Amino Group | Diazotization/Substitution | Halogenated, hydroxylated, or cyanated pyridines |

These potential transformations highlight how 2-Chloro-3,5-dinitropyridin-4-amine could be a central hub for the synthesis of a multitude of novel and complex heterocyclic compounds, thereby driving innovation in synthetic chemistry.

Emerging Research Frontiers and Future Perspectives

Chemo- and Regioselective Transformations of Dinitropyridinamines

The strategic manipulation of the reactive sites on the dinitropyridinamine core is a significant area of research. The presence of multiple electrophilic centers allows for a variety of nucleophilic substitution reactions, with the outcome often dictated by subtle control of reaction conditions.

The primary and most studied transformation is the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the C2 position. The kinetics of the reaction of the related compound 2-chloro-3,5-dinitropyridine (B146277) with various anilines in methanol (B129727) have been investigated, indicating a two-stage SNAr mechanism where the initial formation of a Meisenheimer σ-complex is the rate-determining step. researchgate.net This is supported by the large negative ρ values obtained from Hammett plots, which suggest the development of a positive charge on the aniline (B41778) nitrogen in the transition state. researchgate.net

A fascinating aspect of the reactivity of these systems is the potential for competitive nucleophilic attack at different positions on the pyridine (B92270) ring. Mechanistic studies on the amination of 2-chloro-3,5-dinitropyridine with liquid ammonia (B1221849) have shown that the site of nucleophilic addition is temperature-dependent. researchgate.net At -60°C, addition occurs preferentially at the C4 position (kinetically controlled product), whereas at -40°C, addition at the C6 position is favored, leading to the thermodynamically more stable adduct. researchgate.netacs.org This demonstrates that chemo- and regioselectivity can be finely tuned. Future research will likely focus on leveraging this understanding to selectively functionalize the pyridine ring. Furthermore, the dinitrated derivatives can undergo nucleophilic substitution with a variety of reagents, including sodium azide (B81097) and ammonia, under mild conditions to yield substituted 4-amino-3,5-dinitropyridine (B1331386) derivatives. researchgate.net

Future explorations in this area will likely involve a wider array of nucleophiles and a detailed investigation of reaction parameters to build a predictive model for regioselectivity. The use of computational tools, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the activation energies for nucleophilic attack at different sites, further guiding synthetic strategies toward desired isomers. nih.gov

| Transformation Type | Reagents/Conditions | Key Finding/Observation | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Substituted Anilines / Methanol | Proceeds via a two-stage Meisenheimer complex mechanism; rate-determining first step. | researchgate.net |

| Amination | Liquid Ammonia / -60°C vs. -40°C | Temperature-dependent regioselectivity. Attack at C4 is kinetically favored, while attack at C6 is thermodynamically favored. | researchgate.netacs.org |

| Nucleophilic Substitution | Sodium Azide, Ammonia | Substitution of the chloro group occurs under mild conditions to form various 6-substituted derivatives. | researchgate.net |

Catalytic Approaches in Reactions Involving the Compound

While many transformations of chlorodinitropyridines rely on stoichiometric reagents and often require harsh conditions, the future of its chemistry lies in the adoption of catalytic methods. Catalysis can offer improved yields, milder reaction conditions, and access to transformations that are otherwise difficult to achieve, all while enhancing selectivity. mdpi.com

Transition-Metal Catalysis: The chlorine atom at the C2 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions. Methodologies like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination, which are staples in modern organic synthesis, have yet to be extensively explored for this specific substrate. These reactions would enable the formation of C-C, C-N, and C-O bonds, dramatically expanding the diversity of accessible derivatives. For instance, palladium-catalyzed coupling reactions have been successfully used on related chloro-substituted heterocyclic cores to synthesize complex molecules, demonstrating the feasibility of this approach. nih.gov

Organocatalysis: The use of small organic molecules as catalysts could facilitate novel transformations. For example, organocatalysts could be employed to activate the substrate or the nucleophile, potentially leading to unique regiochemical or stereochemical outcomes, especially in multicomponent reactions. mdpi.com

Biocatalysis: An exciting frontier is the use of enzymes or whole-cell systems for the selective modification of the dinitropyridinamine scaffold. Biocatalytic methods, such as those using thermostable bacteria, have been shown to be effective for the synthesis of modified nucleosides, showcasing their potential for highly selective transformations under green conditions. researchgate.net

| Catalytic Approach | Potential Reaction | Anticipated Advantage | Precedent/Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | Formation of C-C, C-N, and other bonds at the C2 position under mild conditions. | nih.gov |

| Organocatalysis | Multicomponent Reactions (MCRs) | Enhanced reaction rates and control over reaction pathways and stereoselectivity. | mdpi.com |

| Biocatalysis | Selective functional group modification | High chemo- and regioselectivity under environmentally benign aqueous conditions. | researchgate.net |

Green Synthesis and Sustainable Chemistry Aspects

The principles of green chemistry are increasingly integral to modern synthetic planning. Future research involving 2-Chloro-3,5-dinitropyridin-4-amine will undoubtedly focus on developing more sustainable synthetic routes.

This involves several key areas:

Atom Economy: Designing reactions, such as one-pot or multicomponent reactions, that incorporate a majority of the atoms from the reactants into the final product, thus minimizing waste. mdpi.com

Safer Reagents and Solvents: Moving away from hazardous reagents like fuming nitric acid or phosphorus oxychloride, which have been used in the synthesis of related compounds, toward milder and safer alternatives. researchgate.netresearchgate.net The choice of solvent is also critical, with a push to replace traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or ionic liquids. mdpi.com

Energy Efficiency: Utilizing catalytic methods can significantly lower the energy requirements of reactions by reducing reaction temperatures and times. mdpi.com

Biocatalysis: As mentioned, the use of enzymes represents a key green technology, offering high selectivity and biodegradability under mild conditions. researchgate.net

A major goal for future research will be to redesign the synthesis of 2-Chloro-3,5-dinitropyridin-4-amine and its derivatives to align with these principles, improving not only the environmental footprint but also the safety and efficiency of the chemical processes.

Exploration of Novel Reaction Pathways and Applications

The true potential of 2-Chloro-3,5-dinitropyridin-4-amine lies in its use as a versatile building block for constructing novel and complex molecular frameworks. The combination of reactive sites allows for the design of tandem reactions and intramolecular cyclizations to create fused heterocyclic systems, which are privileged structures in medicinal chemistry and materials science. nih.govmdpi.com

Research has shown that related dinitropyridine derivatives can undergo fascinating transformations. For example, a 4-azido-3,5-dinitropyridine derivative can be converted via ring-closure into a 7-amino-6-nitro- researchgate.netchemicalbook.comarkat-usa.orgoxadiazolo[3,4-b]pyridine-1-oxide, a complex fused heterocyclic system. researchgate.net This opens up the possibility of using 2-Chloro-3,5-dinitropyridin-4-amine as a precursor to a wide array of novel heterocyclic scaffolds. By reacting it with bifunctional nucleophiles, one could foresee the synthesis of various fused pyridines, such as thieno[2,3-b]pyridines or dipyrido[1,2-a:3,2-e]pyrimidines, which have been synthesized from analogous nitropyridine building blocks. researchgate.net

The exploration of these novel pathways will lead to libraries of new compounds. These compounds, derived from a highly functionalized and readily modifiable core, will be valuable candidates for screening in drug discovery programs and for the development of new functional materials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-3,5-dinitropyridin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting pentafluoropyridine with sodium azide under controlled conditions introduces functional groups like nitro and amine . Industrial-scale synthesis often employs fluorination techniques with catalysts to enhance efficiency . A reported yield of 95.1% was achieved using sodium cyanide and oxalyl chloride in dichloromethane/methanol, emphasizing the importance of solvent polarity and stepwise reagent addition .

Q. How should researchers characterize the physicochemical properties of this compound (e.g., solubility, stability)?

- Data-Driven Answer : Key properties include solubility in polar solvents like methanol (Log S = -2.8) and acetonitrile, as well as stability under reflux conditions. Spectral characterization (e.g., IR, NMR) is critical, with vibrational spectra analyzed via density functional theory (DFT) to confirm structural features like nitro group vibrations . Physicochemical profiling should include PAINS (Pan-Assay Interference Compounds) and synthetic accessibility scores to assess drug-likeness .

Q. What are the primary applications of this compound in organic synthesis?

- Application Focus : It serves as a building block for fluorinated or halogenated heterocycles. For instance, derivatives like 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine are synthesized for enzyme inhibition studies or antimicrobial activity screening . Its nitro groups enable further functionalization via reduction or cross-coupling reactions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic data for 2-Chloro-3,5-dinitropyridin-4-amine?

- Methodological Insight : DFT calculations (e.g., B3LYP/6-31G*) model vibrational spectra to assign peaks accurately. For example, discrepancies in nitro group stretching modes (observed vs. theoretical) can be resolved by optimizing molecular geometry and scaling factors . Computational validation is critical when experimental data conflicts, such as in crystallographic vs. predicted bond angles .

Q. What strategies mitigate side reactions during functionalization of the nitro and chloro substituents?

- Synthetic Strategy : Base selection and reaction timing are critical. In one study, premature cyclization occurred when methoxide attacked ester groups instead of nitro substituents. This was mitigated by using 1,2-dimethoxyethane as a non-nucleophilic solvent and triethylamine to control deprotonation rates . Alternative routes, such as pre-forming the carboxylate anion before nucleophilic substitution, reduce side products .

Q. How does steric hindrance from the chloro and nitro groups influence regioselectivity in cross-coupling reactions?

- Mechanistic Analysis : The electron-withdrawing nitro groups deactivate the pyridine ring, directing electrophilic attacks to meta/para positions. Steric effects from the chloro substituent can block certain pathways, as seen in Suzuki-Miyaura couplings where bulky ligands (e.g., SPhos) improve selectivity for C-4 over C-2 positions .

Q. What biological targets are plausible for derivatives of this compound, and how can binding modes be validated?

- Biological Application : Derivatives like 5-[(2-Chloro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine show potential as bromodomain inhibitors. Molecular docking studies (e.g., Glide SP scoring) predict interactions with acetyl-lysine binding pockets, validated via isothermal titration calorimetry (ITC) and X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.